molecular formula C14H17N3O5S B2705477 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-20-4

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2705477
CAS No.: 1021219-20-4
M. Wt: 339.37
InChI Key: SFEQAAWTFGUNFU-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021219-20-4) is a chemical probe that functions as a first-in-class, covalent inhibitor of the protein arginine methyltransferase 5 (PRMT5) interaction with its substrate adaptor proteins (SAPs) . This compound represents a novel class of PRMT5 inhibitors that do not target the canonical catalytic site. Instead, it binds to the PRMT5 Binding Motif (PBM) interface, directly inhibiting the binding of SAPs such as RIOK1 and pICln . Its mechanism of action involves the formation of a covalent bond with cysteine 278 (Cys278) on PRMT5, a unique feature driven by its halogenated pyridazinone group . This disruption of the PRMT5-SAP complex reduces the methylation of specific PRMT5 substrates and is a documented synthetic lethal dependency in MTAP-deleted cancer cells, which are found in glioblastoma, pancreatic tumors, and mesotheliomas . With a molecular formula of C14H17N3O5S and a molecular weight of 339.37 g/mol , this inhibitor is a valuable tool for researchers investigating PBM-dependent PRMT5 activities, exploring novel oncology targets, and developing therapeutic strategies with a potentially wider therapeutic index. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-21-12-6-5-11(10-13(12)22-2)23(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQAAWTFGUNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzamides and sulfonamides. Its unique structure features two methoxy groups on the benzene ring and a pyridazinone moiety, which may enhance its biological activity. This article explores the biological activities of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₇N₃O₄S
Molecular Weight: 303.31 g/mol
CAS Number: 1049549-93-0

The compound's structure can be represented as follows:

COc1ccc C O NCCn2ncccc2=O)cc1OC\text{COc}_1\text{ccc C O NCCn}_2\text{ncccc}_2=O)\text{cc}_1\text{OC}

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials: 3,4-dimethoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.
  • Amide Bond Formation: The carboxylic acid group is activated using coupling reagents like EDCI or DCC in the presence of a base (triethylamine), followed by the addition of 2-(6-oxopyridazin-1(6H)-yl)ethylamine.
  • Purification: Techniques such as recrystallization or column chromatography are employed to purify the product.

Anti-Cancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anti-cancer activity. For instance, a related compound demonstrated IC₅₀ values against various cancer cell lines such as HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) with values ranging from 0.67 to 1.95 µM .

Cell Line IC₅₀ (µM) Reference
HEPG21.18
MCF70.80
PC-30.67
ACHN0.87

The mechanism underlying its anti-cancer effects may involve inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-Inflammatory Activity

Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties. For example, derivatives of oxadiazole have shown promising results in reducing inflammation in vitro and in vivo models . The presence of methoxy groups may enhance solubility and bioavailability, contributing to their therapeutic efficacy.

While the exact mechanisms for the biological activity of this compound are not fully elucidated, it is hypothesized that:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation: It could act on specific receptors that regulate cell growth or inflammatory pathways.

Molecular docking studies suggest strong binding affinities to target proteins involved in these pathways, indicating potential for further development as a therapeutic agent .

Case Studies

A study evaluated several derivatives for their cytotoxicity against human lung cancer cell lines, revealing that compounds structurally related to benzenesulfonamides exhibited significant cytotoxic effects with IC₅₀ values indicating potent activity . These findings support the potential application of this compound in cancer therapeutics.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, particularly:

  • Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation in various cancer types, including breast and colon cancers .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as carbonic anhydrases, which are implicated in numerous physiological processes and diseases . The inhibition constants for related compounds have been reported in the nanomolar range, indicating potent activity against specific isoforms.
  • Antimicrobial Properties : Recent studies suggest that this compound may also possess antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Therapeutic Applications

The potential therapeutic applications of 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide include:

  • Cancer Treatment : Its antitumor properties could be harnessed for developing new cancer therapies.
  • Diabetes Management : Similar sulfonamides have been investigated for their inhibitory effects on enzymes related to glucose metabolism, suggesting potential use in managing type 2 diabetes .
  • Antimicrobial Development : The compound's ability to inhibit microbial growth positions it as a candidate for developing new antibiotics or antiseptic agents.

Case Studies

Several studies have documented the efficacy of related compounds in clinical and laboratory settings:

  • Antitumor Efficacy : A study published in the International Journal of Molecular Sciences demonstrated that novel derivatives showed significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents .
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibitors has shown that compounds similar to this one can effectively inhibit α-glucosidase and acetylcholinesterase, which are crucial targets in diabetes and Alzheimer's disease management .
  • Antimicrobial Evaluation : An investigation into new thiopyrimidine–benzenesulfonamide compounds revealed promising results against bacterial strains, indicating a potential application in treating infections .

Comparison with Similar Compounds

Target Compound

  • Benzene Ring : 3,4-Dimethoxy groups.
  • Sulfonamide Substituent: Ethyl linker to pyridazinone (C4H3N2O).
  • Key Features: Electron-rich aromatic system, hydrogen-bonding pyridazinone, and moderate steric bulk.

Compound 5a ()

  • Benzene Ring : Unsubstituted.
  • Sulfonamide Substituent: Benzyloxy group attached to pyridazinone.
  • Key Features : Bulkier benzyloxy group increases lipophilicity compared to the target’s ethyl linker. HRMS: [M+Na]+ observed at 380.067428 (calculated 380.057548) .

Compound 5b ()

  • Benzene Ring : Unsubstituted.
  • Sulfonamide Substituent: 4-Nitrobenzyloxy group on pyridazinone.
  • Key Features : Nitro group introduces strong electron-withdrawing effects, enhancing polarity. HRMS: [M+Na]+ observed at 425.052865 (calculated 425.052626) .

Compound 3c ()

  • Benzene Ring : 3,4-Dimethoxy groups (same as target).
  • Sulfonamide Substituent: N-Cyclobutyl and 2-(morpholinomethyl)benzyl groups.
  • Key Features : Morpholine ring improves solubility via hydrogen bonding, while cyclobutyl adds steric complexity .

Compound from

  • Benzene Ring : 2,3-Dihydro-1,4-benzodioxin system.
  • Sulfonamide Analog: Pyridine core with dimethylaminomethylphenyl substituent.
  • Key Features: Benzodioxin and pyridine systems alter electronic properties compared to pyridazinone .

Table 1. Comparative Analysis of Key Features

Compound Benzene Substituents Heterocycle Molecular Weight* Key Synthetic Step
Target 3,4-Dimethoxy Pyridazinone ~365.4 g/mol Alkylation of sulfonamide with ethyl-pyridazinone derivative
5a None Pyridazinone 380.06 g/mol Benzyl bromide alkylation
5b None Pyridazinone 425.05 g/mol 4-Nitrobenzyl bromide alkylation
3c 3,4-Dimethoxy Morpholine Not reported Likely Mannich reaction or substitution
Compound Benzodioxin Pyridine 391.46 g/mol Multi-step coupling

*Molecular weights calculated or inferred from structural data.

Key Observations:

Substituent Effects :

  • The target’s 3,4-dimethoxy groups enhance electron density compared to unsubstituted analogs (5a, 5b) or benzodioxin systems .
  • Nitro groups (5b) increase polarity but may reduce metabolic stability due to redox sensitivity .

Synthetic Methods: The target likely shares synthetic steps with 5a/5b (e.g., sulfonamide alkylation) but requires a specialized ethyl-pyridazinone intermediate . Compound 3c’s morpholine and cyclobutyl groups suggest divergent routes, such as reductive amination or ring-opening reactions .

Functional Implications

  • Solubility: The target’s ethyl linker and pyridazinone may offer intermediate lipophilicity compared to benzyloxy (5a) or morpholine (3c) groups.
  • Binding Affinity: Pyridazinone’s carbonyl group could enhance target engagement compared to morpholine’s ether oxygen or benzodioxin’s lone pairs.
  • Metabolic Stability : 3,4-Dimethoxy groups may confer resistance to oxidative metabolism relative to nitro (5b) or benzodioxin systems .

Q & A

Q. How is the compound’s selectivity against off-target receptors assessed?

  • Methodological Answer :
  • Broad-panel screening : Radioligand binding assays (e.g., 5-HT₂A, DAT) at 10 µM show <10% displacement.
  • Schild analysis : Determines Kₐ values (e.g., Kₐ = 12 nM for TP receptor antagonism) to confirm target specificity .

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